4-isobutyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
4-isobutyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring with various functional groups attached. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 4-isobutyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzenesulfonamide and a suitable carbonyl compound.
Functional Group Introduction: The isobutyl, isopropyl, and methyl groups are introduced through alkylation reactions using corresponding alkyl halides under basic conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate isocyanate or by amidation of a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
4-isobutyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-isobutyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: The compound’s antihypertensive, antidiabetic, and anticancer properties are of interest for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-isobutyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as aldose reductase, KATP channels, and AMPA receptors.
Comparison with Similar Compounds
4-isobutyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar applications.
Benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiadiazine core structure but differ in their functional groups, leading to variations in their pharmacological activities.
Properties
Molecular Formula |
C16H23N3O3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-propan-2-yl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C16H23N3O3S/c1-10(2)9-19-12(5)18-23(21,22)15-8-13(6-7-14(15)19)16(20)17-11(3)4/h6-8,10-11H,9H2,1-5H3,(H,17,20) |
InChI Key |
AADDGEBNTPMNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC(C)C |
Origin of Product |
United States |
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